molecular formula C89H123N13O25S4 B10770010 Quinupristin-Dalfopristin Complex (mesylate)

Quinupristin-Dalfopristin Complex (mesylate)

Cat. No.: B10770010
M. Wt: 1903.3 g/mol
InChI Key: DOVIDOAMSMFREK-NGKZZJAXSA-L
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Description

Quinupristin-Dalfopristin Complex (mesylate) is a combination of two streptogramin antibiotics, quinupristin and dalfopristin. This complex is used to treat severe infections caused by gram-positive bacteria, including those resistant to other antibiotics. Quinupristin and dalfopristin work synergistically to inhibit bacterial protein synthesis, making the combination more effective than either antibiotic alone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinupristin and dalfopristin are semi-synthetic derivatives of pristinamycin. Quinupristin is derived from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA. The synthesis involves multiple steps, including fermentation, chemical modification, and purification .

Industrial Production Methods: The industrial production of Quinupristin-Dalfopristin Complex (mesylate) involves large-scale fermentation of the producing organism, followed by extraction and purification of the antibiotics. The antibiotics are then chemically modified to enhance their stability and solubility. The final product is formulated as a mesylate salt to improve its pharmacokinetic properties .

Chemical Reactions Analysis

Types of Reactions: Quinupristin and dalfopristin undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Quinupristin-Dalfopristin Complex (mesylate) has a wide range of scientific research applications:

Mechanism of Action

Quinupristin and dalfopristin inhibit bacterial protein synthesis by binding to different sites on the 50S ribosomal subunit. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100. Quinupristin binds to a nearby site and prevents elongation of the polypeptide chain, causing incomplete chains to be released .

Comparison with Similar Compounds

Uniqueness: Quinupristin-Dalfopristin Complex (mesylate) is unique due to its synergistic action, which makes it more effective than other streptogramin antibiotics. Its ability to target multi-drug resistant bacteria sets it apart from other antibiotics .

Properties

Molecular Formula

C89H123N13O25S4

Molecular Weight

1903.3 g/mol

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S.2CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42;2*1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41);2*1H3,(H,2,3,4)/q2*+1;;/p-2/b;10-9+,12-11+,23-18+;;/t31-,35+,37-,38+,39+,40+,43-,44+,45+;24-,25-,28-,31-,32-;;/m11../s1

InChI Key

DOVIDOAMSMFREK-NGKZZJAXSA-L

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6C[N+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CC[N+](CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6C[N+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CC[N+](CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Origin of Product

United States

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